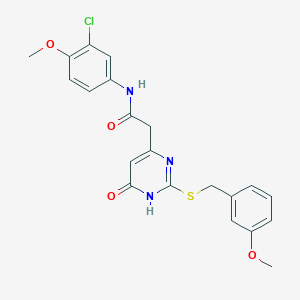

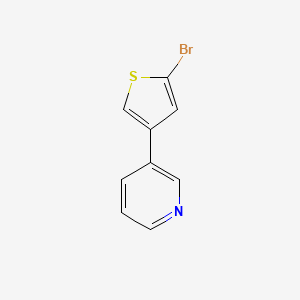

![molecular formula C18H17NO3S B2642267 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide CAS No. 2034547-14-1](/img/structure/B2642267.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[b]thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

Molecular Structure Analysis

The structural assignments of new products were done on the basis of IR, 1H NMR, 13C NMR spectroscopy and elemental analysis . Density functional theory (DFT) calculations for BTBT derivatives were performed to estimate optimized molecular structure and HOMO/LUMO energy of the corresponding compounds .

Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs for years .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .

科学的研究の応用

Medicinal Chemistry and Drug Development

Derivatives of benzothiophene-3-carboxylic acids serve as valuable molecular scaffolds in medicinal chemistry. Researchers have identified several candidate compounds for preclinical and clinical studies. The synthesis of 1-benzothiophene-3-carboxylic acid derivatives involves both the assembly of the heterocyclic core and functionalization at position 3 of benzothiophene . These derivatives exhibit potential for various therapeutic applications due to their structural diversity and biological activity.

Enhancing Monoclonal Antibody Production

N- (1-benzothiophen-5-yl)-4- (2,5-dioxopyrrolidin-1-yl)benzamide: and its derivatives have demonstrated promise in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This application is particularly relevant in biopharmaceutical research and antibody-based therapies.

Photochromic Systems

Non-symmetric diarylethenes containing a 1-benzothiophene ring on one end and a 2-thienyl or 3-thienyl group on the other end have been synthesized. These compounds serve as thermally irreversible photochromic systems, allowing reversible switching between different electronic states upon light exposure . Such systems find applications in optical devices and materials.

Organic Electronics

1Benzothieno3,2-bbenzothiophene (BTBT), a champion molecule for high-mobility organic field-effect transistors (OFETs), has also been explored in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). Researchers investigate its potential as a non-fullerene acceptor, aiming to improve the efficiency of organic electronic devices .

Computational Studies and Docking

Researchers have conducted docking studies to understand the binding affinity of benzothiophene derivatives. For example, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity toward 5-HT1A sites . Such computational insights aid in drug design and optimization.

Synthetic Methodology

Various synthetic methods exist for obtaining 1-benzothiophene-3-carboxylic acid derivatives. These include tandem Rh-catalyzed intramolecular heterocyclization, CuBr/1,10-Phen-catalyzed Ullmann cross coupling, and two-step approaches from available intermediates . Synthetic chemists can adapt these methods for related polyaromatic systems.

作用機序

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide” is not available, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-22-16-8-4-2-7-13(16)18(21)19-10-15(20)14-11-23-17-9-5-3-6-12(14)17/h2-9,11,15,20H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZJYHXEJHWOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

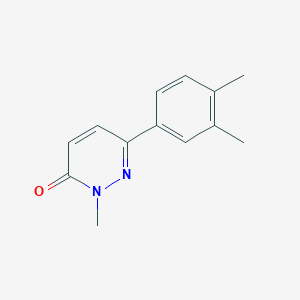

![6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B2642202.png)

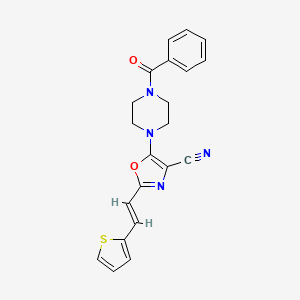

![3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2642203.png)

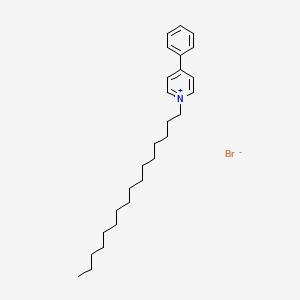

![N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2642204.png)

![(S)-methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2642205.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2642207.png)